

# Spectroscopic Profile of 1-methyl-1H-indol-3-yl acetate: A Technical Guide

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## Compound of Interest

Compound Name: 1-methyl-1H-indol-3-yl acetate

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-methyl-1H-indol-3-yl acetate**, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on its chemical structure and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also included.

## Chemical Structure

IUPAC Name: (1-methyl-1H-indol-3-yl) acetate Molecular Formula: C<sub>11</sub>H<sub>11</sub>NO<sub>2</sub>

Molecular Weight: 189.21 g/mol CAS Number: 3260-63-7

## Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for **1-methyl-1H-indol-3-yl acetate**. These predictions are based on the analysis of the molecule's functional groups and their expected spectroscopic behavior.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Data (Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.70	d	1H	H-4
~7.35-7.20	m	3H	H-5, H-6, H-7
~7.15	s	1H	H-2
3.75	s	3H	N-CH <sub>3</sub>
2.30	s	3H	O-C(=O)-CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Data (Solvent: CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
~169.0	Quaternary	C=O (acetate)
~137.0	Quaternary	C-7a
~130.0	Quaternary	C-3a
~125.0	CH	C-2
~122.5	CH	C-6
~121.0	CH	C-5
~119.0	CH	C-4
~115.0	Quaternary	C-3
~109.5	CH	C-7
~33.0	CH <sub>3</sub>	N-CH <sub>3</sub>
~21.0	CH <sub>3</sub>	O-C(=O)-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~2950-2850	Medium	C-H stretch (aliphatic)
~1760	Strong	C=O stretch (ester)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic)
~1220	Strong	C-O stretch (ester)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
189	High	[M] <sup>+</sup> (Molecular ion)
147	High	[M - CH <sub>2</sub> CO] <sup>+</sup>
146	Medium	[M - CH <sub>3</sub> CO] <sup>+</sup>
131	Medium	[C <sub>9</sub> H <sub>9</sub> N] <sup>+</sup>
130	High	[C <sub>9</sub> H <sub>8</sub> N] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-methyl-1H-indol-3-yl acetate** in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ( $\delta$  = 0.00 ppm).

- Data Acquisition:
  - Acquire  $^1\text{H}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
  - Acquire  $^{13}\text{C}$  NMR spectra on the same instrument, typically at a frequency of 100 MHz.
  - Use standard pulse programs for both  $^1\text{H}$  and  $^{13}\text{C}$  NMR. For  $^{13}\text{C}$ , a proton-decoupled sequence is standard.

## IR Spectroscopy

- Sample Preparation (Thin Film Method):
  - Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).
  - Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
  - Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
- Data Acquisition:
  - Place the salt plate in the sample holder of an FTIR spectrometer.
  - Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - Perform a background scan with a clean, empty salt plate to subtract atmospheric and solvent absorptions.

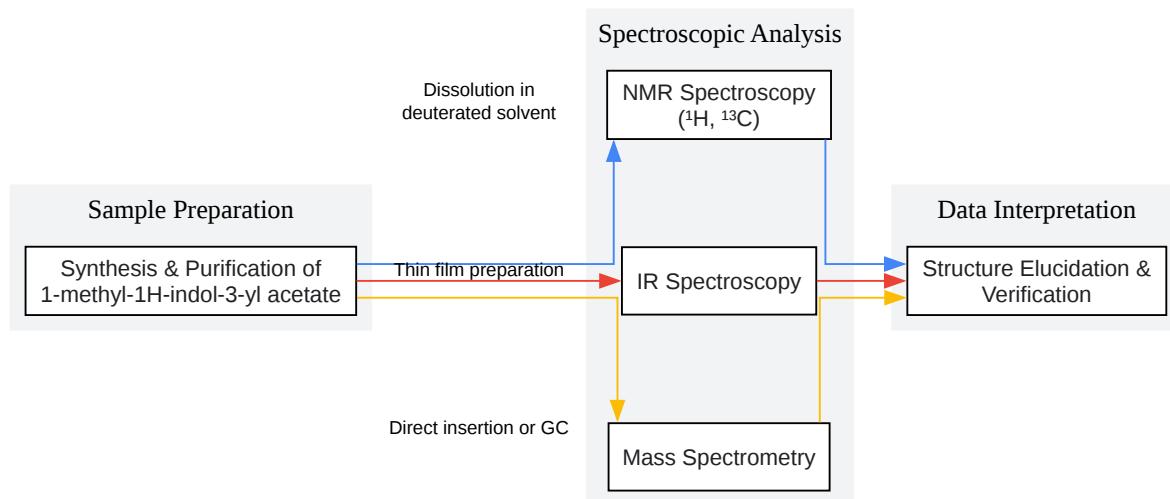
## Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.
- Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like **1-methyl-1H-indol-3-yl acetate**.



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Caption: A generalized workflow for the spectroscopic analysis of **1-methyl-1H-indol-3-yl acetate**.

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